20-HEPE

描述

它是由细胞色素 P450 ω-氧化酶(包括人 CYP4F3B)对 EPA 进行 ω-氧化形成的 。这种化合物因其生物活性及其潜在的治疗应用而引起了极大的兴趣。

准备方法

合成路线和反应条件

该反应由细胞色素 P450 酶催化,特别是 CYP4F3B 。 反应条件通常涉及使用合适的溶剂,例如二甲基亚砜 (DMSO) 或乙醇,反应在生理 pH 和温度下进行 。

工业生产方法

20-HEPE 的工业生产涉及使用配备有细胞色素 P450 酶的生物反应器对二十碳五烯酸进行大规模 ω-氧化。该工艺经过优化,以确保产品的产率和纯度高。 然后对反应混合物进行纯化技术,例如色谱分离,以分离 this compound 。

化学反应分析

反应类型

20-HEPE 经历了几种类型的化学反应,包括:

常用试剂和条件

与 this compound 反应中使用的常用试剂包括氧化剂(例如过氧化氢)和还原剂(例如硼氢化钠)。 反应通常在温和的条件下进行,以保持多不饱和脂肪酸结构的完整性 。

形成的主要产物

由 this compound 反应形成的主要产物包括各种羟基化和还原衍生物。 这些产物保留了母体化合物的生物活性,并且可能表现出额外的治疗特性 。

科学研究应用

Cardiovascular Health

20-HEPE has been identified as a compound with protective effects against cardiac remodeling and inflammation. Research indicates that this compound can modulate macrophage activity, thereby influencing cardiac fibroblast behavior and reducing fibrosis.

Case Study: Cardiac Remodeling Prevention

A study demonstrated that macrophage-derived 18-HEPE (a related metabolite) protects against cardiac remodeling by inhibiting pro-inflammatory activation of cardiac fibroblasts. This mechanism is likely applicable to this compound due to its structural similarities and functional roles in lipid metabolism .

Key Findings:

- Mechanism of Action: this compound inhibits IL-6 production from cardiac fibroblasts, a key factor in cardiac inflammation.

- Concentration-Dependent Effects: Dose-dependent suppression of IL-6 was observed, with effective concentrations as low as 10 nM .

Inflammation Modulation

This compound exhibits anti-inflammatory properties by activating peroxisome proliferator-activated receptors (PPARs). This activation leads to a cascade of anti-inflammatory responses that can be beneficial in various inflammatory diseases.

Research Insights:

- PPAR Activation: Studies show that this compound activates PPARα in COS-7 cells, promoting anti-inflammatory gene expression .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (μM) | IL-6 Production Inhibition (%) | PPARα Activation |

|---|---|---|

| 10 | 50% | Yes |

| 100 | 75% | Yes |

Metabolic Disorders

The role of this compound in metabolic regulation is an emerging area of research. Its ability to influence lipid metabolism suggests potential applications in obesity and diabetes management.

Potential Applications:

- Weight Management: By modulating lipid profiles and reducing inflammation, this compound may contribute to weight loss strategies.

Case Study: Obesity Models

In animal models, administration of EPA and its metabolites has shown promising results in reducing body fat and improving insulin sensitivity .

Neurological Implications

There is growing interest in the neuroprotective effects of this compound. Its action on TRPV1 channels suggests potential applications in pain management and neuroinflammatory conditions.

Mechanism of Action:

Research indicates that this compound can sensitize TRPV1 channels, which are involved in nociception (pain perception). This sensitization may provide insights into developing analgesics targeting TRPV1 pathways .

作用机制

20-HEPE 通过激活过氧化物酶体增殖物激活受体 α (PPARα) 和瞬时受体电位香草酸受体 1 (TRPV1) 发挥作用 。这些受体在调节炎症、脂质代谢和疼痛感知中起着至关重要的作用。 This compound 对这些受体的激活导致各种细胞通路的调节,从而产生其治疗效果 。

相似化合物的比较

类似化合物

20-羟基-5Z,8Z,11Z,14Z-二十碳四烯酸 (20-HETE): 花生四烯酸的代谢物,具有相似的生物活性.

22-羟基-4Z,7Z,10Z,13Z,16Z,19Z-二十二碳六烯酸 (22-HDoHE): 二十二碳六烯酸的代谢物,对 TRPV1 激活具有可比的影响.

20-HEPE 的独特性

This compound 的独特性在于其对 PPARα 和 TRPV1 的特异性激活,这使其与其他类似化合物区分开来。 其调节炎症和脂质代谢的能力使其成为治疗应用的有希望的候选者 。

生物活性

20-Hydroxyeicosapentaenoic acid (20-HEPE) is a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA), which is an omega-3 fatty acid. This compound has garnered attention due to its diverse biological activities, particularly in inflammation, cardiovascular health, and metabolic regulation. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on various physiological processes, and potential therapeutic applications.

- PPARα Activation :

- Interaction with TRPV1 :

- Anti-inflammatory Properties :

Physiological Effects

- Platelet Aggregation :

- Cardiovascular Health :

- The compound has been implicated in promoting cardiovascular health through its effects on lipid profiles and vascular function. Its ability to activate PPARα suggests a potential for improving metabolic outcomes related to cardiovascular diseases.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other eicosanoids:

Case Study: Inhibition of Platelet Aggregation

A study investigated the effects of this compound on human platelets, revealing that it inhibits aggregation induced by arachidonic acid and thromboxane A2. The IC50 values indicated that it acts as a potent inhibitor, suggesting potential therapeutic applications in thrombotic conditions .

Research Findings: Metabolic Pathways

Research has demonstrated that cytochrome P450 enzymes, particularly Cyp4a12a and Cyp4a12b, are responsible for converting EPA into this compound. These enzymes exhibit higher omega-hydroxylase activity towards EPA compared to arachidonic acid, highlighting the unique metabolic pathways associated with omega-3 fatty acids .

属性

IUPAC Name |

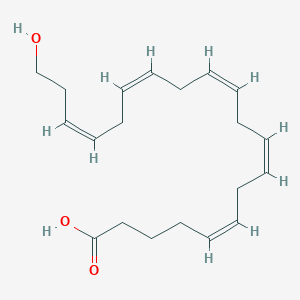

(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12-13,15,21H,2,5,8,11,14,16-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-,15-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMOWWAALQWWLJ-NUKMUHRASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CCC=CCC=CCC=CCC=CCCO)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。